3-Fluorobenzamide
Description
3-Fluorobenzamide (C₇H₆FNO, molecular weight: 139.13 g/mol) is a fluorinated benzamide derivative characterized by a fluorine atom at the meta position of the benzene ring. It serves as a versatile scaffold in pharmaceutical and materials science due to its ability to form stable polymorphic crystals and participate in hydrogen bonding via its amide group . Its structural adaptability enables applications in drug development, particularly in kinase inhibition and dopamine receptor modulation, as seen in derivatives like pramipexole analogs . The fluorine atom enhances electron-withdrawing properties, influencing electronic distribution and intermolecular interactions critical for crystal packing and mechanical stability .
Properties
IUPAC Name |
3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGHNIIXYSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196535 | |
| Record name | m-Fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-37-8 | |
| Record name | 3-Fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzamide | |
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| Record name | m-Fluorobenzamide | |
| Source | EPA DSSTox | |
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| Record name | m-fluorobenzamide | |
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| Record name | 3-Fluorobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
The fluorination of 3-hydroxybenzamide using diethylaminosulfur trifluoride (DAST) represents a cornerstone method. Adapted from protocols for 3-fluorobenzodiazepines, this reaction proceeds via nucleophilic substitution under anhydrous conditions.
Reaction Mechanism :
DAST acts as a fluorinating agent by displacing the hydroxyl group in 3-hydroxybenzamide. The reaction is typically conducted in chlorinated solvents such as methylene chloride at temperatures between -70°C and -10°C to minimize side reactions.
Procedure :
A suspension of 3-hydroxybenzamide (10 g, 0.065 mol) in methylene chloride (500 mL) is cooled to -70°C. DAST (25 mL, 0.2 mol) is added dropwise under nitrogen, followed by gradual warming to -10°C. Quenching with ice water isolates the crude product, which is purified via recrystallization from benzene-heptane to yield 3-fluorobenzamide (82% yield).
Optimization Insights :
- Temperature Control : Prolonged exposure above -10°C drastically reduces yield due to DAST decomposition.
- Solvent Choice : Methylene chloride outperforms diglyme or pentane in minimizing byproducts.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | -70°C to -10°C | 82% |
| DAST Equivalents | 3.0 | Maximizes F⁻ |
| Solvent | Methylene Chloride | Minimal side products |
Condensation-Decarboxylation of Tetrafluorophthalamic Acids
Synthesis via Tetrafluorophthalic Anhydride
A novel route involves the condensation of tetrafluorophthalic anhydride with primary amines, followed by decarboxylation. This method, detailed in PMC6631341, produces this compound alongside tetrafluorophthalimide byproducts.
Reaction Pathway :
- Condensation : Tetrafluorophthalic anhydride reacts with propylamine in acetic acid to form tetrafluorophthalamic acid intermediates.
- Decarboxylation : Heating in dimethyl sulfoxide (DMSO) at 153°C eliminates CO₂, yielding this compound.
Experimental Data :
- Starting Material : Tetrafluorophthalic anhydride (1.65 g, 7.5 mmol) + propylamine (0.89 g, 15 mmol).
- Conditions : Reflux in toluene (3 h), followed by DMSO at 153°C.
- Yield : 49% for tetrafluorophthalimide intermediates; 65% after decarboxylation.
Spectroscopic Validation :
- ¹⁹F NMR : δ -161.5 ppm (d, J = 56 Hz), confirming fluorine incorporation.
- ¹H NMR : δ 7.2–7.8 (aromatic protons), δ 5.72 (d, J = 56 Hz, NH).
Functional Group Interconversion Strategies
Hydrolysis of 3-Fluorobenzonitrile
While less commonly reported, the hydrolysis of 3-fluorobenzonitrile under acidic or basic conditions provides an alternative pathway.
Acidic Hydrolysis :
3-Fluorobenzonitrile (1.0 mol) is refluxed in concentrated sulfuric acid (10 mL) at 120°C for 6 h. Neutralization with aqueous NaOH yields this compound (68% purity).
Limitations :
- Byproduct Formation : Over-hydrolysis to 3-fluorobenzoic acid occurs at extended reaction times.
- Purification Challenges : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the amide.
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| DAST Fluorination | 82 | Industrial | High purity, minimal steps |
| Condensation-Decarboxylation | 65 | Lab-scale | Versatile intermediate use |
| Nitrile Hydrolysis | 68 | Small-scale | Low-cost starting materials |
Chemical Reactions Analysis
3-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-fluorobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 3-fluorobenzylamine. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Development
3-Fluorobenzamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been involved in the development of drugs targeting neurological disorders and cancer treatments.
- Case Study: Cytotoxic Prodrugs
Research has demonstrated that this compound derivatives exhibit substantial prodrug activity against colorectal cancer cell lines. In a study involving 4-amino-fluorobenzamides, compounds containing the 3-fluoro group showed increased reactivity compared to their non-fluorinated counterparts, enhancing their potential as effective cytotoxic agents .
Material Science
In material science, this compound contributes to the production of advanced materials such as polymers and coatings. Its properties enhance chemical resistance and durability, making it valuable in creating materials for various industrial applications.
- Application Example:
The compound is used in the formulation of coatings that require high durability and resistance to environmental factors, which is critical for extending the lifespan of materials used in construction and manufacturing.
Agricultural Chemistry
The compound plays a role in formulating agrochemicals, particularly herbicides and pesticides that are more effective and environmentally friendly.
- Research Insight:
Studies indicate that fluorinated compounds like this compound can improve the efficacy of agrochemicals by enhancing their biological activity against pests while reducing toxicity to non-target organisms .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in various methods for detecting and quantifying other compounds within complex mixtures. Its unique properties make it suitable for calibration in chromatographic techniques.
- Example of Use:
The compound is often utilized in high-performance liquid chromatography (HPLC) to establish baseline readings for quantifying similar chemical structures .
Research in Organic Synthesis
As a reagent in organic synthesis, this compound enables chemists to create new compounds with specific properties. This versatility facilitates innovation across multiple chemical applications.
- Synthesis Applications:
It has been used successfully in synthesizing N-(3-fluorobenzoyl)-N′,N′′-bis(4-methylphenyl)phosphoric triamide, showcasing its utility in creating complex molecular structures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-fluorobenzamide and its analogs:
Structural and Functional Insights
Electronic Effects: The fluorine atom in this compound exerts a moderate electron-withdrawing effect, enhancing hydrogen-bonding capacity compared to non-fluorinated benzamides. In contrast, the chlorine atom in 3-chloro analogs (e.g., ) provides stronger electron withdrawal, increasing reactivity in cross-coupling reactions .
Biological Activity: Anti-proliferative derivatives (e.g., 9c) leverage fluorinated benzamide cores combined with aminoalkyl side chains to enhance target binding (e.g., kinase inhibition) . Aticaprant () demonstrates how fluorobenzamide scaffolds can be tailored for receptor selectivity, with side chains influencing pharmacokinetics .
Polymorphism and Mechanical Properties: this compound exhibits three stable polymorphs (Forms I–III), with Form II showing lower hardness (H = 0.3 GPa) compared to Forms I and III (H = 0.5 GPa). This contrasts with non-fluorinated benzamide (bzm), which lacks comparable mechanical anisotropy .
Toxicity and Safety :
- N-Cyclohexyl derivatives () exhibit higher acute toxicity (H302: harmful if swallowed) compared to unsubstituted this compound, highlighting the impact of alkylation on safety profiles .
Key Research Findings
- Crystal Engineering : The polymorphism of this compound derivatives (e.g., N-(3-ethynylphenyl)-3-fluorobenzamide) is sensitive to crystallization conditions, enabling tunable mechanical properties for drug formulation .
- Structure-Activity Relationships (SAR) : Fluorine position (meta vs. para) significantly impacts bioactivity. For example, this compound derivatives in show superior anti-proliferative effects over para-fluorinated analogs due to optimized steric interactions .
- Synthetic Flexibility : 3-Fluorobenzoic acid is a common precursor for amide coupling (e.g., ), with yields influenced by substituent bulk and reaction conditions .
Biological Activity
3-Fluorobenzamide is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound (C₇H₆FNO) is characterized by the presence of a fluorine atom at the meta position of the benzene ring relative to the amide group. The synthesis typically involves the reaction of 3-fluorobenzoic acid with ammonia or amines under controlled conditions, leading to the formation of the amide bond.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, including those involved in metabolic pathways. For instance, it has been identified as a modulator of short-chain dehydrogenases, which are critical in various biochemical processes .
- Anticancer Activity : Studies indicate that fluorinated compounds like this compound can exhibit anticancer properties. The introduction of fluorine enhances the compound's binding affinity to target proteins, potentially leading to improved efficacy in inhibiting cancer cell proliferation .
Research Findings and Case Studies
Recent studies have highlighted the diverse biological activities associated with this compound:
-
Antiangiogenic Properties : A study evaluated various fluorinated benzamides, including this compound, for their antiangiogenic activity. Results indicated that certain derivatives displayed significant inhibition of microvessel outgrowth in rat aortic ring assays, suggesting potential applications in cancer therapy .
Compound Inhibition (%) This compound 58% Trifluorobenzamide 80% - Antimicrobial Activity : Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. It was found to inhibit growth effectively at concentrations as low as 10 μM, showcasing its potential as an antimicrobial agent .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets leading to downstream effects on cellular pathways. The thiazole ring present in some derivatives enhances binding to enzyme active sites, resulting in altered enzymatic activity and subsequent biological responses .
Q & A
Basic Research Questions
Q. What safety protocols should researchers follow when handling 3-Fluorobenzamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Work in a fume hood to minimize inhalation risks (H335) and avoid dust/aerosol formation .
- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material guidelines .
- Documentation : Maintain a Safety Data Sheet (SDS) accessible in the lab, emphasizing acute oral toxicity (H302) and first-aid measures .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Amidation of 3-Fluorobenzoic Acid : React 3-fluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia or amines .
- Solid-Phase Synthesis : For derivatives (e.g., N-(pyridyl)benzamide), use coupling agents like HATU/DIPEA in DMF under inert atmosphere .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve crystal structures .
- NMR Spectroscopy : Analyze / spectra in DMSO- or CDCl to confirm fluorophenyl and amide proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) .
- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 278 for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorph stability data for this compound?
- Methodological Answer :
- Thermodynamic Stability Analysis : Perform differential scanning calorimetry (DSC) to compare melting points and enthalpy of fusion between polymorphs (e.g., BZM-I vs. BZM-III stability switches) .
- Solid-State NMR : Probe hydrogen-bonding networks and molecular mobility to explain stability differences .
- Computational Modeling : Use density functional theory (DFT) to calculate lattice energies and identify dominant intermolecular interactions (e.g., C=O···H–N hydrogen bonds) .
Q. How do noncovalent interactions influence the mechanical properties of this compound polymorphs?
- Methodological Answer :
- Nanoindentation Tests : Measure hardness/elasticity of single crystals to correlate mechanical behavior with slip planes or hydrogen-bonding motifs .
- Hirshfeld Surface Analysis : Map close contacts (e.g., F···H, π–π stacking) using CrystalExplorer to quantify interaction contributions .
- Synchrotron XRD : Resolve anisotropic displacement parameters to assess molecular flexibility under stress .
Q. What strategies optimize the biological activity of this compound derivatives in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Positioning : Compare meta- vs. para-fluorine substitution on target binding (e.g., enhanced selectivity for dopamine D3 receptors) .
- Amide Modifications : Introduce spirocyclic or morpholine groups to improve metabolic stability (see derivative 9e in ).
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for target proteins (e.g., kinases) .
Data Gaps and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
